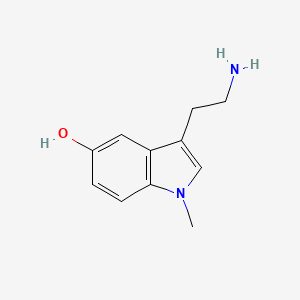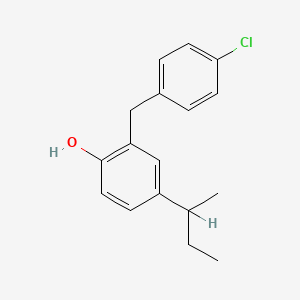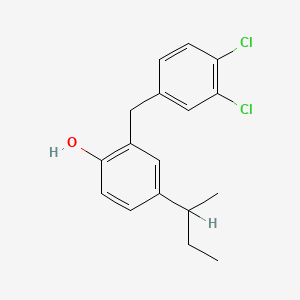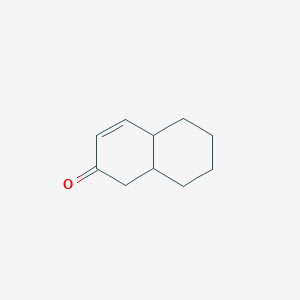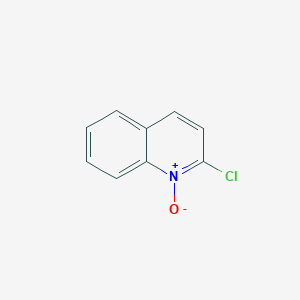
Quinoline, 2-chloro-, 1-oxide
Overview
Description
“Quinoline, 2-chloro-, 1-oxide” is an organic compound with the formula ClC9H6N . It is one of several isomeric chloro derivatives of the bicyclic heterocycle called quinoline . It is a white solid .
Synthesis Analysis
2-Chloroquinoline can be prepared from vinylaniline and phosgene . It is a precursor to 2,2’-biquinoline . Quinoline N-oxides have attracted considerable attention as a starting material for different transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .Molecular Structure Analysis
The molecular structure of 2-chloroquinoline is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Quinoline N-oxides have emerged as a new class of substrates suitable for the functionalization of the quinoline scaffold . The C–H functionalization of quinoline N-oxides via C–H bond activation is a dynamic field that can be developed as a synthetic strategy for the efficient, rapid and regioselective assembly of new bioactive quinoline based-molecules .Physical And Chemical Properties Analysis
2-Chloroquinoline has a molar mass of 163.60 g·mol−1 . It has a melting point of 38 °C (100 °F; 311 K) and a boiling point of 266 °C (511 °F; 539 K) .Scientific Research Applications
Chemical Reactions and Derivatives
Quinoline and its derivatives, including Quinoline, 2-chloro-, 1-oxide, have been extensively studied for various chemical reactions. For instance, Yamanaka, Egawa, and Sakamoto (1978) explored the condensation of Quinoline 1-oxide with isoxazole derivatives, leading to quinoline derivatives with diverse side chains (Yamanaka, Egawa, & Sakamoto, 1978). Additionally, Hamana, Hayashida, and Honda (1990) demonstrated the 2-alkoxylation of quinoline 1-oxide, providing a method for synthesizing 2-alkoxyquinolines (Hamana, Hayashida, & Honda, 1990).
Catalytic Applications
The catalytic potential of quinoline N-oxides, including Quinoline, 2-chloro-, 1-oxide, has been explored. Sharma, Park, and Chang (2014) studied the Cp*Rh(III)-catalyzed coupling of quinoline N-oxides, revealing their role in oxygen atom transfer and C-H bond activation (Sharma, Park, & Chang, 2014).
Environmental and Industrial Applications
Ogunlaja et al. (2017) investigated the oxidative denitrogenation of fuel oils using quinoline N-oxide, highlighting its potential for removing nitrogen compounds from fuels (Ogunlaja et al., 2017). Valentine and Wang (1998) examined the role of iron oxide in the catalyzed oxidation of quinoline, indicating its effectiveness in pollutant removal (Valentine & Wang, 1998).
Photophysical and Spectroscopic Properties
The photophysical properties of quinoline 1-oxides have been a subject of interest in scientific research. Okano, Goto, Matsumoto, and Takadate (1972) explored the absorption spectra and electronic structure of quinoline 1-oxides, contributing to the understanding of their photophysical characteristics (Okano, Goto, Matsumoto, & Takadate, 1972).
Mechanism of Action
Safety and Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The functionalization of the quinoline scaffold has gained great interest and it is highly demanded for the synthesis of quinoline derivatives .
properties
IUPAC Name |
2-chloro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-6-5-7-3-1-2-4-8(7)11(9)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVVALKTXQOZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482162 | |
| Record name | Quinoline, 2-chloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline, 2-chloro-, 1-oxide | |
CAS RN |
2423-68-9 | |
| Record name | Quinoline, 2-chloro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2423-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2-chloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



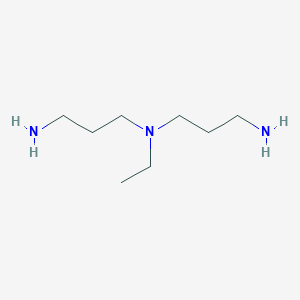
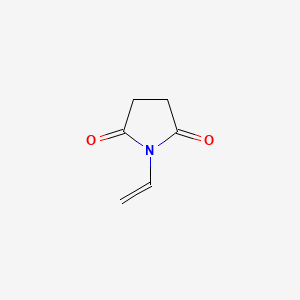
![[(4-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B3050115.png)


![5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B3050122.png)
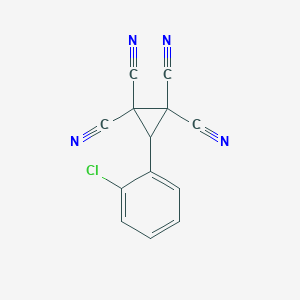
![[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B3050125.png)
